molecular formula C32H50O2 B14804768 2,2-Bis(4-(heptyloxy)phenyl)-4-methylpentane CAS No. 1951440-04-2

2,2-Bis(4-(heptyloxy)phenyl)-4-methylpentane

Cat. No.: B14804768
CAS No.: 1951440-04-2
M. Wt: 466.7 g/mol
InChI Key: TWRZHSJGYYAWSD-UHFFFAOYSA-N
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Description

2,2-Bis(4-(heptyloxy)phenyl)-4-methylpentane is an organic compound with a complex structure, characterized by the presence of heptyloxy groups attached to phenyl rings, which are further connected to a central 4-methylpentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-(heptyloxy)phenyl)-4-methylpentane typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of phenol derivatives with heptyl bromide under basic conditions to form heptyloxyphenyl intermediates. These intermediates are then subjected to Friedel-Crafts alkylation using 4-methylpentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-(heptyloxy)phenyl)-4-methylpentane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-Bis(4-(heptyloxy)phenyl)-4-methylpentane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Bis(4-(heptyloxy)phenyl)-4-methylpentane involves its interaction with molecular targets such as enzymes and receptors. The heptyloxy groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl rings can engage in π-π interactions with aromatic amino acids in proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(4-(heptyloxy)phenyl)-4-methylpentane is unique due to its heptyloxy groups, which impart distinct lipophilic properties and influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where enhanced membrane permeability and interaction with hydrophobic environments are desired .

Properties

CAS No.

1951440-04-2

Molecular Formula

C32H50O2

Molecular Weight

466.7 g/mol

IUPAC Name

1-heptoxy-4-[2-(4-heptoxyphenyl)-4-methylpentan-2-yl]benzene

InChI

InChI=1S/C32H50O2/c1-6-8-10-12-14-24-33-30-20-16-28(17-21-30)32(5,26-27(3)4)29-18-22-31(23-19-29)34-25-15-13-11-9-7-2/h16-23,27H,6-15,24-26H2,1-5H3

InChI Key

TWRZHSJGYYAWSD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(C)(CC(C)C)C2=CC=C(C=C2)OCCCCCCC

Origin of Product

United States

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